5-Acetyl-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

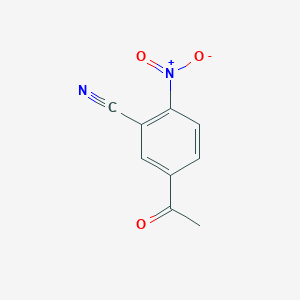

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c1-6(12)7-2-3-9(11(13)14)8(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKUTGLZOMIYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738460 | |

| Record name | 5-Acetyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223726-10-1 | |

| Record name | 5-Acetyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetyl-2-nitrobenzonitrile chemical properties and structure

An In-depth Technical Guide to 5-Acetyl-2-nitrobenzonitrile: Structure, Properties, and Synthetic Utility

Executive Summary

This compound is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a nitrile, a nitro group, and an acetyl moiety, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and as a scaffold for novel therapeutic agents. The electron-withdrawing nature of its substituents modulates the reactivity of the benzene ring, while each functional group offers a distinct handle for synthetic transformations. This guide provides a comprehensive overview of the chemical properties, structural features, and potential applications of this compound, with a focus on its utility for researchers in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally defined by a benzene ring substituted at positions 1, 2, and 5 with a cyano (-C≡N), a nitro (-NO₂), and an acetyl (-COCH₃) group, respectively. The interplay of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

The IUPAC name for this compound is this compound. Its structure can be visualized as follows:

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The core properties of this compound are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and ensuring proper handling.

| Property | Value | Source |

| CAS Number | 223726-10-1 | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| InChI Key | SRKUTGLZOMIYJD-UHFFFAOYSA-N | [1] |

| Purity | Typically >95.0% | [1] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. Such analysis is fundamental for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The spectrum of this compound is expected to exhibit strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2230 | Strong, Sharp | C≡N Stretch | The nitrile group consistently shows a distinct peak in this region.[3] |

| ~1700 | Strong | C=O Stretch (Ketone) | The acetyl group's carbonyl is expected here, typical for aromatic ketones.[4] |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | Aromatic nitro groups display two characteristic strong bands.[3] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring.[4] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would reveal the environment of the aromatic and methyl protons. The three aromatic protons would appear as distinct multiplets in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing groups. The acetyl group's three protons would present as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).

-

¹³C NMR: The carbon spectrum would show nine distinct signals. The nitrile carbon would be found around δ 115-120 ppm, while the carbonyl carbon of the acetyl group would be significantly downfield, around δ 195-200 ppm. The six aromatic carbons would have chemical shifts between δ 120-150 ppm, with their exact positions influenced by the attached substituents.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would be expected to show a prominent molecular ion [M]⁺ peak at an m/z of approximately 190. Subsequent fragmentation would likely involve the loss of the acetyl group (-43 Da) and the nitro group (-46 Da), leading to significant fragment ions.

Experimental Protocol: Spectroscopic Characterization

This section outlines a standardized workflow for acquiring the spectroscopic data needed to confirm the identity and purity of a synthesized batch of this compound.

Objective

To obtain high-resolution ¹H NMR, ¹³C NMR, IR, and MS data for structural verification.

Materials

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Potassium bromide (KBr) for IR pellet

-

Methanol or Acetonitrile (HPLC grade) for MS

Step-by-Step Methodology

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial before transferring to a 5 mm NMR tube.[4]

-

Causality: The choice of solvent is critical; it must dissolve the compound without having interfering signals in the regions of interest. CDCl₃ is a common first choice for many organic molecules.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.[4]

-

-

IR Spectrum Acquisition (FT-IR):

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample from 4000 to 400 cm⁻¹ and identify the key functional group frequencies.

-

-

Mass Spectrometry Acquisition:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol.[5][6]

-

Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization for a softer method or Electron Ionization for fragmentation patterns).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline (5-acetyl-2-aminobenzonitrile) is a precursor for a vast array of heterocycles, amides, and ureas.[7][8] The amino group can act as a key hydrogen bond donor, crucial for binding to biological targets like kinases.[7]

Caption: Reduction of the nitro group to form a versatile amine intermediate.

-

Reactivity of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are weakly acidic. It can undergo reactions such as reduction to a secondary alcohol, conversion to an oxime, or serve as a site for alpha-halogenation (e.g., to form 5-(2-bromoacetyl)-2-nitrobenzonitrile), introducing another reactive site for nucleophilic substitution.[9]

-

The Nitrile Group as a Pharmacophore: The nitrile group is a stable and versatile functional group in drug design.[10] It is relatively robust metabolically and can act as a bioisostere for other groups or as a hydrogen bond acceptor.[7] Its presence is common in many approved pharmaceuticals, including kinase inhibitors.[10][11]

Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds.

-

Scaffold for Kinase Inhibitors: The aminobenzonitrile core, derived from the reduction of the nitro group, is a common feature in kinase inhibitors designed to treat cancers.[7][11] The amino group often forms critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.

-

Intermediate for Heterocyclic Synthesis: The functional group handles allow for cyclization reactions to build more complex ring systems, which are central to many areas of drug discovery.

-

Building Block for Novel Compounds: As a commercially available starting material, it provides a reliable and efficient entry point for synthetic campaigns aimed at creating libraries of novel compounds for biological screening.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards.

-

Handling: Use only under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a physician or poison control center immediately.[12]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its value lies in the selective reactivity of its nitrile, nitro, and acetyl groups, which allows for stepwise chemical modifications to build complex molecular architectures. The predicted spectroscopic data and established reactivity patterns provide a solid foundation for its use in research and development, particularly in the search for new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

- Safety Data Sheet: ≥98,5 % - Carl ROTH. (n.d.).

- Methanol - CAS Common Chemistry. (n.d.).

- p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.).

- Request A Quote - ChemUniverse. (n.d.).

- 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem. (n.d.).

- 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542 - PubChem. (n.d.).

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- 5-(2-Bromoacetyl)-3-methyl-2-nitrobenzonitrile | C10H7BrN2O3 | CID - PubChem. (n.d.).

- Methanol - CAS No: 67-56-1 - Tradeindia. (n.d.).

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

- Chemical Reactivity - MSU chemistry. (n.d.).

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (2004).

- Methanol | CH3OH | CID 887 - PubChem. (n.d.).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 223726-10-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methanol - CAS No: 67-56-1, Pungent Smell, pH Level 2.5-3 | Key Applications in Formaldehyde Production, Acetic Acid, Fuels, Solvents - Cas No: 67-56-1, Pungent Smell, Ph Level 2.5-3 | Key Applications In Formaldehyde Production, Acetic Acid, Fuels, Solvents at Best Price in Dammam | Fmg [tradeindia.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Acetyl-2-aminobenzonitrile | 33720-71-7 | FA17059 [biosynth.com]

- 9. 5-(2-Bromoacetyl)-3-methyl-2-nitrobenzonitrile | C10H7BrN2O3 | CID 170996063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2-nitrobenzonitrile

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Acetyl-2-nitrobenzonitrile, a valuable substituted benzonitrile intermediate for researchers, scientists, and professionals in drug development and materials science. While a direct, dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, this document outlines a scientifically robust and plausible synthetic pathway based on well-established chemical transformations. The proposed methodologies are grounded in analogous reactions and are designed to be self-validating through rigorous in-process monitoring and final product characterization.

Introduction and Strategic Overview

This compound (CAS No. 223726-10-1) is an aromatic compound featuring three key functional groups: a nitrile (-CN), a nitro (-NO₂), and an acetyl (-COCH₃) group. This unique combination of electron-withdrawing and keto functionalities makes it a highly versatile building block in organic synthesis. The strategic positioning of these groups allows for a multitude of subsequent chemical modifications, rendering it a valuable precursor for the synthesis of complex heterocyclic compounds, potential pharmaceutical agents, and novel materials.

Given the absence of a direct published synthesis, a logical and efficient synthetic strategy is paramount. Two primary retrosynthetic disconnections are considered: a Friedel-Crafts acylation approach and a Sandmeyer reaction pathway. This guide will focus on the Sandmeyer reaction route, as the required starting material, 5-acetyl-2-aminobenzonitrile, is commercially available and its synthesis is documented[1][2][3]. This pathway offers a more controlled and predictable outcome compared to the potential regioselectivity challenges of a Friedel-Crafts reaction on a substituted benzonitrile.

Proposed Synthetic Pathway: A Sandmeyer Reaction Approach

The proposed synthesis of this compound is a two-step process commencing with the diazotization of 5-acetyl-2-aminobenzonitrile, followed by the displacement of the diazonium salt with a nitro group.

Caption: Proposed two-step synthesis of this compound via a Sandmeyer-type reaction.

Step 1: Diazotization of 5-Acetyl-2-aminobenzonitrile

The initial step involves the conversion of the primary aromatic amine, 5-acetyl-2-aminobenzonitrile, into a diazonium salt. This classic transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[4]

Causality behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical to prevent the premature loss of the diazonium group and the formation of unwanted side products.

-

Strong Acidic Medium: The strong acid serves two primary purposes: it protonates nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent, and it stabilizes the resulting diazonium salt.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-acetyl-2-aminobenzonitrile (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 2 M) at room temperature.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution of the diazonium salt is typically observed.

Step 2: Nitro-dediazoniation (Sandmeyer-type Reaction)

The second step is the displacement of the diazonium group with a nitro group. This transformation is a variation of the Sandmeyer reaction, which traditionally uses copper(I) salts to introduce halogens or a cyano group.[5][6] For the introduction of a nitro group, a mixture of sodium nitrite and a copper catalyst, such as copper(I) oxide (Cu₂O) or copper sulfate, is commonly employed.

Causality behind Experimental Choices:

-

Copper Catalyst: The copper catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction. It facilitates the transfer of an electron to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Sodium Nitrite: In this step, sodium nitrite serves as the source of the nitro group.

-

Heating: The decomposition of the diazonium salt and the subsequent reaction with the nitrite ion are typically promoted by gentle heating.

-

In a separate reaction vessel, prepare a solution of sodium nitrite (2.0 eq.) in water and add a catalytic amount of copper(I) oxide.

-

Heat this solution to approximately 50-60 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the heated copper/nitrite solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the reaction mixture at 50-60 °C for 1-2 hours, or until the gas evolution ceases, to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

As no published experimental spectra for this compound are available, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 4-acetylbenzonitrile[7][8][9][10], 4-nitrobenzonitrile[11][12][13][14], and other substituted benzonitriles.

Predicted Spectroscopic and Physical Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane), insoluble in water. |

Predicted Spectroscopic Data

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: * ~8.4-8.6 (d, 1H): Aromatic proton ortho to the nitro group and meta to the acetyl group. * ~8.2-8.4 (dd, 1H): Aromatic proton meta to both the nitro and acetyl groups. * ~7.9-8.1 (d, 1H): Aromatic proton ortho to the acetyl group and meta to the nitro group. * ~2.7 (s, 3H): Methyl protons of the acetyl group. |

| ¹³C NMR | δ (ppm) in CDCl₃: * ~195-197: Carbonyl carbon of the acetyl group. * ~150-152: Aromatic carbon bearing the nitro group. * ~135-145: Quaternary aromatic carbons. * ~125-135: Aromatic CH carbons. * ~115-118: Nitrile carbon. * ~27-29: Methyl carbon of the acetyl group. |

| IR Spectroscopy | ν (cm⁻¹): * ~2230-2240 (sharp, medium): C≡N stretch of the nitrile group. * ~1690-1710 (strong): C=O stretch of the acetyl group. * ~1520-1540 and ~1340-1360 (strong): Asymmetric and symmetric NO₂ stretches of the nitro group. * ~3000-3100 (weak): Aromatic C-H stretches. * ~1600, ~1480 (medium): Aromatic C=C stretches. |

| Mass Spectrometry | m/z (EI): * 190 [M]⁺: Molecular ion peak. * 175 [M-CH₃]⁺: Loss of a methyl radical from the acetyl group. * 147 [M-COCH₃]⁺: Loss of the acetyl group. * 144 [M-NO₂]⁺: Loss of the nitro group. * 116 [M-NO₂-CO]⁺: Subsequent loss of carbon monoxide. |

Safety Considerations

-

5-acetyl-2-aminobenzonitrile: Handle with care, as aromatic amines can be toxic.

-

Sodium nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

-

Strong acids (e.g., sulfuric acid): Highly corrosive. Handle with appropriate personal protective equipment (PPE).

-

Diazonium salts: Potentially explosive when isolated and dry. It is crucial to use them in solution without isolation.

-

Organic solvents: Use in a well-ventilated fume hood.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

References

- PrepChem. Synthesis of p-(5-acetyl-2-furyl)benzonitrile.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Wikipedia. Sandmeyer reaction.

- Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- Organic Chemistry Portal. Sandmeyer Reaction.

- The Royal Society of Chemistry. 4-Aminobenzonitrile.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- National Institute of Standards and Technology. Benzonitrile, 4-acetyl-.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PubChem. 5-Acetyl-2-aminobenzonitrile.

- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- Organic Syntheses. p-NITROBENZONITRILE.

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemSynthesis. 4-formyl-3-nitrobenzonitrile.

- Google Patents. US4250089A - Process for diazotizing aromatic amines.

- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- ChemSynthesis. 4-acetylbenzonitrile.

- Friedel-Crafts Acylation with Amides - PMC - NIH.

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)....

Sources

- 1. 5-Acetyl-2-aminobenzonitrile | 33720-71-7 | FA17059 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Acetyl-2-aminobenzonitrile | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 4-Acetylbenzonitrile(1443-80-7) 1H NMR [m.chemicalbook.com]

- 8. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 9. 4-Acetylbenzonitrile(1443-80-7) IR Spectrum [m.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. rsc.org [rsc.org]

- 12. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Nitrobenzonitrile(619-72-7) 13C NMR [m.chemicalbook.com]

- 14. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

Spectroscopic Characterization of 5-Acetyl-2-nitrobenzonitrile: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetyl-2-nitrobenzonitrile, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable characterization of the target molecule.

Introduction

This compound, with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern, comprising a cyano group, a nitro group, and an acetyl group on a benzene ring, imparts distinct chemical reactivity and makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This guide details the expected spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide to assign specific spectroscopic signals to their corresponding atoms.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro, cyano, and acetyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~8.20 | d | 1H |

| H-4 | ~8.45 | dd | 1H |

| H-6 | ~8.05 | d | 1H |

| -COCH₃ (H-9) | ~2.70 | s | 3H |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are expected to be in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing substituents. H-4 is anticipated to have the highest chemical shift due to its position between two electron-withdrawing groups (acetyl and nitro). It will likely appear as a doublet of doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 are expected to appear as doublets (d).

-

Acetyl Protons (H-9): The three protons of the methyl group in the acetyl function are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.70 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of electron-withdrawing groups will cause a downfield shift for the attached and ortho/para carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~115 |

| C-2 | ~150 |

| C-3 | ~128 |

| C-4 | ~135 |

| C-5 | ~140 |

| C-6 | ~132 |

| -CN (C-7) | ~118 |

| -C=O (C-8) | ~195 |

| -COCH₃ (C-9) | ~27 |

Interpretation:

-

Carbonyl Carbon (C-8): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the range of 115-150 ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the acetyl group (C-5) are expected to be the most deshielded among the ring carbons. The carbon attached to the cyano group (C-1) will also be downfield.

-

Nitrile Carbon (C-7): The carbon of the cyano group typically appears in the range of 115-125 ppm.

-

Methyl Carbon (C-9): The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, nitro, and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |

| C=O (Ketone) | 1690 - 1710 | Strong, Sharp |

| NO₂ (Nitro, Asymmetric) | 1520 - 1560 | Strong |

| NO₂ (Nitro, Symmetric) | 1340 - 1370 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Interpretation:

-

Nitrile (C≡N) Stretch: A sharp absorption of medium intensity is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.

-

Carbonyl (C=O) Stretch: A strong, sharp peak between 1690 and 1710 cm⁻¹ is indicative of the carbonyl group of the ketone.

-

Nitro (NO₂) Stretches: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration between 1520-1560 cm⁻¹ and a symmetric stretching vibration between 1340-1370 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190 | Molecular ion (M⁺) |

| 175 | [M - CH₃]⁺ |

| 148 | [M - NO₂]⁺ |

| 147 | [M - COCH₃]⁺ |

| 121 | [M - COCH₃ - CN]⁺ |

| 102 | [C₇H₄N]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z of 190, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable neutral molecules or radicals. Key predicted fragments include:

-

Loss of a methyl radical (-CH₃) from the acetyl group to give a fragment at m/z 175.

-

Loss of the nitro group (-NO₂) to yield a fragment at m/z 148.

-

Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z 147.

-

A fragment corresponding to the acetyl cation ([CH₃CO]⁺) at m/z 43 is also expected to be a significant peak.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument and sample in use.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure good separation and peak shape.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-250).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed and predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. The presented analysis, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and structural confirmation of this important chemical intermediate. The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization, which is essential for its application in research and development.

References

Sources

An In-depth Technical Guide to the Reactivity and Stability of 5-Acetyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). As a polysubstituted aromatic compound, its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials, is predicated on a thorough understanding of its chemical behavior under a variety of conditions. This document delineates the reactivity profile of its constituent functional groups—the acetyl, nitro, and nitrile moieties—and explores its stability to thermal and photochemical stress. The insights provided herein are intended to empower researchers to make informed decisions in the design of synthetic routes and the handling and storage of this valuable building block.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its molecular structure, featuring three distinct functional groups on a benzene ring, gives rise to a unique electronic landscape that governs its reactivity.

| Property | Value | Source |

| CAS Number | 223726-10-1 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [1] |

| Purity | Typically ≥95% or ≥98% | [2][3] |

| Appearance | Crystalline solid | [1] |

| Storage | Room temperature | [1] |

A definitive experimentally determined melting point for this compound is not consistently reported in publicly available literature. For analogous compounds such as 2-Fluoro-5-nitrobenzonitrile, a melting point range of 76-80 °C has been documented.[4]

Chemical Reactivity: A Trifunctional Landscape

The reactivity of this compound is a composite of the individual reactivities of its acetyl, nitro, and nitrile functional groups, each influenced by their electronic interplay within the aromatic system. The presence of two strong electron-withdrawing groups (nitro and nitrile) significantly influences the molecule's behavior.

Reactions at the Nitrile Group

The nitrile group (-C≡N) is a versatile functional handle that can undergo a variety of transformations.

The hydrolysis of the nitrile moiety in this compound can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The strong electron-withdrawing nature of the nitro and acetyl groups is expected to increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis.[5]

-

Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile can be partially hydrolyzed to an amide or fully to a carboxylate salt. Careful control of reaction temperature and base concentration is crucial to achieve selectivity.

Conceptual Experimental Protocol: Acid-Catalyzed Hydrolysis

In a round-bottom flask, dissolve this compound in a suitable solvent such as aqueous sulfuric or hydrochloric acid. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid derivative.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group and a key site for chemical modification.

The reduction of the nitro group to an amine is one of the most valuable transformations for this class of compounds, opening up avenues for the synthesis of a wide range of derivatives, including pharmaceutically relevant scaffolds like kinase inhibitors.[5]

A variety of reducing agents can be employed for this transformation, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity.

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, Reflux | A classic and effective method for nitro group reduction.[6] |

| Iron (Fe) Powder | Acetic Acid or NH₄Cl | A cost-effective and milder alternative. |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, RT | Generally clean and high-yielding, but may also reduce other functional groups. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Ethanol, Reflux | A useful reagent for selective reductions in aqueous media. |

Detailed Experimental Protocol: Reduction of a Nitro Group using Tin(II) Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-containing starting material (1.0 equivalent) in ethanol.

-

Reagent Addition: At 0 °C, add a solution of tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate to a pH of ~8.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]

Reactions of the Acetyl Group

The acetyl group (-COCH₃) can participate in a range of reactions, although its reactivity is influenced by the deactivating nature of the nitro and nitrile groups on the aromatic ring.

-

Oxidation: While the acetyl group's methyl hydrogens are at a benzylic position, the strong deactivating effect of the nitro and nitrile groups makes oxidation to a carboxylic acid challenging under standard conditions (e.g., KMnO₄).

-

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution. The position para to the nitro group (and ortho to the acetyl group) is particularly activated. This allows for the displacement of a suitable leaving group (if present) or potentially direct nucleophilic attack on a C-H bond under specific conditions.[5]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

Photochemical Stability

Many nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[7] Exposure to light can lead to photodegradation, potentially involving the nitro group. Therefore, it is advisable to store solutions of this compound in amber vials or otherwise protected from light to ensure their integrity, especially for analytical purposes.

Stability in Solution

The stability of this compound in solution can be influenced by several factors:

-

pH: The stability of nitroaromatic compounds can be pH-dependent. It is recommended to buffer solutions to maintain a consistent pH, especially for quantitative studies.[7]

-

Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvent polarity can influence reaction rates.

-

Temperature: Elevated temperatures can accelerate degradation in solution. It is advisable to store solutions at low temperatures (e.g., 2-8 °C) and bring them to ambient temperature for experimental use.[7]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing groups, and a singlet for the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the nitrile, carbonyl, and aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the key functional groups: a sharp nitrile (-C≡N) stretch around 2230 cm⁻¹, strong absorbances for the nitro (-NO₂) group (asymmetric and symmetric stretches), and a carbonyl (-C=O) stretch for the acetyl group.[8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

General Protocol for Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.[10]

-

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

Safety and Handling

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a highly functionalized aromatic compound with a rich and versatile chemical reactivity. The interplay of its acetyl, nitro, and nitrile groups, particularly the strong electron-withdrawing nature of the latter two, dictates its behavior in chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization in the synthesis of complex target molecules in the pharmaceutical and materials science industries. Researchers are encouraged to consider the general principles and specific protocols presented herein as a foundation for their experimental design and to exercise appropriate safety precautions during handling and storage.

References

- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.

- Fiveable. (n.d.). Benzonitrile Definition - Organic Chemistry Key Term.

- Chemspace. (n.d.). 5-acetyl-3-methyl-2-nitrobenzonitrile.

- PubMed. (1982). Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin.

- CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.

- ResearchGate. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3 [sigmaaldrich.com]

- 5. Buy 4-Acetyl-2-hydroxy-5-nitrobenzonitrile [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

5-Acetyl-2-nitrobenzonitrile: A Technical Guide for Advanced Synthesis

Abstract: 5-Acetyl-2-nitrobenzonitrile has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring strategically positioned acetyl, nitro, and nitrile groups, offers a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, a proposed, field-proven synthetic protocol, comprehensive characterization data, and a critical evaluation of its applications, particularly in the development of kinase inhibitors and targeted protein degraders. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its three functional groups. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while each group serves as a versatile handle for subsequent chemical modifications.

-

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key component in the formation of various nitrogen-containing heterocycles.

-

The nitro group is a powerful directing group and, critically, can be readily reduced to an aniline, which is a cornerstone of many coupling reactions and a common pharmacophore in kinase inhibitors.

-

The acetyl group provides a site for condensation reactions, can be oxidized or reduced, and contributes to the molecule's overall electronic properties and solubility.

This unique combination makes it a sought-after intermediate in synthetic programs targeting complex molecular architectures, particularly in the realm of oncology and immunology.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

Core Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 223726-10-1 | [2] |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Light yellow crystalline powder | Vendor Data |

| Purity | Commercially available at ≥95% | [2] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 110 - 112 °C | Vendor Data |

| Boiling Point | 165 °C @ 16 mmHg | Vendor Data |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statement(s) |

| Acute Toxicity | ☠️ | Danger | H301: Toxic if swallowed |

Handling Precautions:

-

Engineering Controls: Use only in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Respiratory Protection: Avoid inhalation of dust. If dust is generated, a NIOSH-approved respirator is recommended.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the electrophilic aromatic substitution (nitration) of 3-acetylbenzonitrile. The acetyl group is a meta-director, and the nitrile group is also a meta-director. However, the position ortho to the nitrile and meta to the acetyl group is sterically accessible and electronically favored for nitration.

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the nitration of deactivated aromatic rings.[3]

Materials:

-

3-Acetylbenzonitrile (1 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to the starting material).

-

Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-acetylbenzonitrile to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Meticulously maintain the internal temperature between 0-5 °C. Overheating can lead to the formation of dinitro byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

-

Precipitation and Filtration: A precipitate should form. Allow the ice to melt, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a light yellow solid.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-8.7 ppm (d, 1H, Ar-H ortho to CN and meta to acetyl)

-

δ ~8.3-8.5 ppm (dd, 1H, Ar-H meta to both CN and acetyl)

-

δ ~7.9-8.1 ppm (d, 1H, Ar-H ortho to acetyl and meta to CN)

-

δ ~2.7 ppm (s, 3H, -COCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195 ppm (C=O)

-

δ ~148 ppm (C-NO₂)

-

δ ~140 ppm (C-COCH₃)

-

δ ~135 ppm (Ar-CH)

-

δ ~130 ppm (Ar-CH)

-

δ ~125 ppm (Ar-CH)

-

δ ~117 ppm (C-CN)

-

δ ~115 ppm (CN)

-

δ ~27 ppm (-CH₃)

-

Infrared (IR) Spectroscopy

-

~3100 cm⁻¹: Aromatic C-H stretch

-

~2230 cm⁻¹: C≡N stretch (strong)

-

~1700 cm⁻¹: C=O stretch (strong)

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (very strong)

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily exploited through the sequential transformation of its functional groups. A key strategic transformation is the reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization.

Caption: Key transformations and applications of this compound.

Precursor to Kinase Inhibitors

The 2-aminobenzonitrile core, readily obtained from the reduction of this compound, is a privileged scaffold in the design of various protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is classified as a "Protein Degrader Building Block" by several chemical suppliers. After reduction of the nitro group, the resulting aniline can be coupled to linker moieties, which are then connected to an E3 ligase ligand, forming the final PROTAC construct.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in modern drug discovery. Its well-defined structure and the predictable reactivity of its functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic protocol, and highlights its strategic importance in the development of next-generation therapeutics. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and application.

References

Sources

Solubility Profile of 5-Acetyl-2-nitrobenzonitrile in Common Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust predictive framework based on fundamental principles of chemical interactions and solvent properties. We delve into the molecular structure of this compound, analyzing its functional groups to forecast its behavior in a range of common non-polar, polar aprotic, and polar protic organic solvents. To empower researchers and drug development professionals, a detailed, step-by-step experimental protocol for the qualitative and semi-quantitative determination of solubility is provided. This guide serves as both a theoretical resource and a practical laboratory handbook, ensuring scientific integrity and enabling reproducible results.

Introduction and Scientific Context

This compound is a substituted benzonitrile derivative featuring an acetyl group, a nitro group, and a nitrile functional group on a benzene ring.[1][2] Its molecular structure (C₉H₆N₂O₃) makes it a valuable and versatile building block in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceutical compounds and other complex organic molecules.[2]

Understanding the solubility of this compound is a critical first step in its application. For researchers and process chemists, solubility data dictates the choice of solvent for chemical reactions, extractions, and purifications (such as recrystallization and chromatography).[3][4] For drug development professionals, solubility is a paramount parameter influencing bioavailability, formulation strategies, and preclinical testing. This guide addresses the practical need for a reliable solubility profile by combining theoretical prediction with empirical methodology.

Compound Properties:

-

Molecular Formula: C₉H₆N₂O₃[1]

-

Molecular Weight: 190.158 g/mol [1]

-

Appearance: Light yellow crystalline powder/solid[5]

-

Melting Point: 110 - 112 °C[5]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar polarities are more likely to be soluble in one another. A solvent's ability to dissolve a solute is determined by its capacity to overcome the solute-solute and solvent-solvent intermolecular forces and form new, stable solute-solvent interactions. The polarity of a solvent is often quantified by its dielectric constant (ε), a measure of its ability to insulate charges from each other; a higher dielectric constant generally signifies higher polarity.[6][7]

Molecular Structure Analysis of this compound:

To predict its solubility, we must first analyze the functional groups present in the molecule:

-

Benzene Ring: A large, non-polar aromatic ring.

-

Nitrile Group (-C≡N): A strongly polar group due to the electronegativity difference between carbon and nitrogen, contributing a significant dipole moment.

-

Nitro Group (-NO₂): A highly polar, electron-withdrawing group.

-

Acetyl Group (-C(O)CH₃): A polar group containing a carbonyl (C=O) moiety.

The combination of three distinct polar functional groups on a relatively compact aromatic scaffold renders this compound a highly polar molecule . Its solubility in water is known to be low, as stated in safety data sheets.[5] This is likely because the large non-polar benzene ring dominates, and the molecule lacks significant hydrogen-bond-donating capabilities to effectively interact with water's strong hydrogen-bonding network. However, its polarity suggests favorable interactions with a variety of organic solvents.

Predicted Solubility in Different Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene):

-

Rationale: These solvents have very low dielectric constants and interact primarily through weak van der Waals forces. The strong dipole-dipole interactions between molecules of this compound (solute-solute forces) are unlikely to be overcome by the weak interactions offered by non-polar solvents.

-

Prediction: Low to negligible solubility.

-

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):

-

Rationale: This is the most promising class of solvents. They possess significant dipole moments and moderate to high dielectric constants, allowing for effective dipole-dipole interactions with the polar nitrile, nitro, and acetyl groups of the solute.[8] They lack acidic protons and therefore do not act as hydrogen bond donors.[9] Solvents like DMF and DMSO are highly polar and are often considered "universal" organic solvents.

-

Prediction: Moderate to high solubility. The solubility is expected to increase with the polarity of the solvent within this class (e.g., likely higher in DMSO and DMF than in Ethyl Acetate).

-

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol):

-

Rationale: These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors.[9] While this compound can act as a hydrogen bond acceptor at its oxygen and nitrogen atoms, the interactions may be less favorable than those in polar aprotic solvents. The solvent's own strong hydrogen-bonding network (solvent-solvent forces) must also be disrupted.

-

Prediction: Low to moderate solubility.

-

Data Summary and Solvent Properties

The following tables provide a reference for common organic solvents and a template for recording experimental solubility results.

Table 1: Properties of Common Organic Solvents

| Solvent | Class | Dielectric Constant (ε) at 20-25°C | Predicted Solubility of this compound |

| Hexane | Non-Polar | 1.88[8] | Very Low |

| Toluene | Non-Polar | 2.38[10] | Low |

| Dichloromethane (DCM) | Polar Aprotic | 8.93[10] | Moderate |

| Diethyl Ether | Non-Polar | 4.33[10] | Low |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02[10] | Moderate |

| Acetone | Polar Aprotic | 20.7[8] | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58[10] | Moderate-High |

| Acetonitrile (ACN) | Polar Aprotic | 37.5[8] | High |

| Methanol (MeOH) | Polar Protic | 32.70[8] | Moderate |

| Ethanol (EtOH) | Polar Protic | 24.55[8] | Moderate |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.71[8] | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68[8] | Very High |

Table 2: Experimental Solubility Data Template

| Solvent | Observation at Room Temp. (Qualitative) | Approx. Solubility (mg/mL) at Room Temp. | Notes (e.g., heating required, color change) |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| N,N-Dimethylformamide | |||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

This protocol provides a reliable, self-validating method to determine the solubility of this compound. It progresses from a qualitative assessment to a semi-quantitative measurement.

4.1. Safety Precautions

-

Hazard Statement: this compound is classified as a nitrile compound and may be toxic if swallowed, in contact with skin, or if inhaled.[5][11]

-

Handling: Always handle this compound inside a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]

-

Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[5]

4.2. Materials and Equipment

-

This compound

-

Selected solvents (see Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with caps (e.g., 4 mL or 8 mL)

-

Graduated cylinders or micropipettes

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Spatula

4.3. Experimental Workflow Diagram

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 8. Dielectric Constant [macro.lsu.edu]

- 9. chemicool.com [chemicool.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. merckmillipore.com [merckmillipore.com]

The Ascendant Role of 5-Acetyl-2-nitrobenzonitrile and Its Progeny in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the benzonitrile moiety has emerged as a privileged structure, underpinning the development of a multitude of therapeutic agents. This guide delves into the chemistry and burgeoning biological significance of 5-Acetyl-2-nitrobenzonitrile, a versatile building block, and its derivatives, with a particular focus on their role in the design of next-generation kinase inhibitors for oncology.

Core Compound Profile: this compound

This compound is a polysubstituted aromatic compound characterized by the presence of a nitrile (-CN), a nitro (-NO2), and an acetyl (-COCH3) group attached to a benzene ring. This unique combination of electron-withdrawing groups and a reactive acetyl moiety imparts a distinct chemical personality to the molecule, making it a valuable synthon in organic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 223726-10-1 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Likely a crystalline solid | N/A |

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the acetyl and nitro groups onto a pre-existing benzonitrile framework, or vice-versa. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found, established organic chemistry principles and analogous syntheses provide a robust blueprint.

A highly plausible and efficient route involves the Friedel-Crafts acylation of a suitable nitrobenzonitrile precursor. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring, involving an acyl halide or anhydride and a Lewis acid catalyst.[2][3]

Conceptual Experimental Protocol: Friedel-Crafts Acylation Route

Objective: To synthesize this compound from 3-nitrobenzonitrile.

Reaction Scheme:

A conceptual workflow for the synthesis of this compound.

Materials:

-

3-Nitrobenzonitrile

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate glassware for inert atmosphere reactions

Procedure:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the addition funnel to the stirred suspension. The formation of the acylium ion complex will occur.

-

Substrate Addition: Dissolve 3-nitrobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because the Lewis acid catalyst, aluminum chloride, is highly reactive with water. Moisture would deactivate the catalyst and inhibit the reaction.

-

Stoichiometric Catalyst: In Friedel-Crafts acylation, more than a catalytic amount of the Lewis acid is often required because the product, an aryl ketone, can form a complex with the catalyst, effectively sequestering it.[2]

-

Controlled Temperature: The initial low temperature (0 °C) during the addition of reagents helps to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating to reflux provides the necessary activation energy for the reaction to proceed to completion.

-

Aqueous Work-up: The acidic work-up is necessary to break down the aluminum chloride-ketone complex and liberate the final product. The subsequent washes with water, sodium bicarbonate, and brine remove any remaining acid, unreacted starting materials, and inorganic salts.

The Derivatives: Gateways to Potent Biological Activity

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of derivatives. The three functional groups offer orthogonal handles for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Key Chemical Transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, yielding 5-Acetyl-2-aminobenzonitrile. This transformation is a cornerstone in the synthesis of many biologically active molecules, as the resulting aniline is a key building block for the construction of various heterocyclic systems and for the introduction of amide and urea functionalities. Common reducing agents include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.[2]

-

Modification of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of reactions, such as aldol condensations, to extend the carbon skeleton. The methyl group can be halogenated or functionalized in other ways.

-

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.

Key synthetic transformations of this compound.

Application in Drug Discovery: Targeting Kinase Signaling in Cancer

A burgeoning area of research is the application of benzonitrile derivatives as inhibitors of protein kinases.[4] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5]

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[5][7]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers. Many of these inhibitors feature a quinazoline or a related heterocyclic core, often with a substituted aniline moiety that occupies a key region of the binding pocket.[4][8] The 2-amino-5-acetylbenzonitrile scaffold, derived from the reduction of this compound, is an ideal precursor for the synthesis of these aniline fragments.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy 4-Acetyl-2-hydroxy-5-nitrobenzonitrile [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 5-Acetyl-2-nitrobenzonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-Acetyl-2-nitrobenzonitrile (CAS No. 223726-10-1). As a specialized research chemical, detailed toxicological and safety data are not exhaustively established for this specific molecule. Therefore, this guide synthesizes safety protocols based on a thorough analysis of its constituent functional groups—the benzonitrile core, the nitro group, and the acetyl moiety—and by referencing safety data from structurally analogous compounds. This proactive, structure-based risk assessment is designed to provide researchers, scientists, and drug development professionals with the necessary framework to operate safely.

Compound Profile and Hazard Synthesis